

Structural Characterization of 5-Iodo-1H-indazole-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-1H-indazole-3-carboxylic acid

Cat. No.: B173683

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of **5-Iodo-1H-indazole-3-carboxylic acid**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from closely related analogs and established spectroscopic principles to provide a robust predictive framework for its structural attributes. All quantitative data presented herein should be considered predictive and is intended to guide experimental analysis.

Physicochemical Properties

Basic physicochemical properties of **5-Iodo-1H-indazole-3-carboxylic acid** have been reported by various chemical suppliers.

Property	Value
CAS Number	1077-97-0
Molecular Formula	C ₈ H ₅ IN ₂ O ₂
Molecular Weight	288.04 g/mol
Appearance	Brown powder
Purity	≥ 95% (HPLC)
Storage Conditions	0-8°C

Molecular Structure

The molecular structure of **5-Iodo-1H-indazole-3-carboxylic acid** consists of an indazole core, substituted with an iodine atom at the 5-position and a carboxylic acid group at the 3-position.

Caption: Molecular structure of **5-Iodo-1H-indazole-3-carboxylic acid**.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for **5-Iodo-1H-indazole-3-carboxylic acid**. These predictions are based on the analysis of similar compounds, such as 5-Iodo-1H-indazole-3-carboxaldehyde, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Assignment
~14.1	Broad Singlet	N-H
~13.5	Broad Singlet	COOH
~8.5	Singlet	H-4
~7.8	Doublet	H-6
~7.6	Doublet	H-7

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Predicted Chemical Shift (δ , ppm)	Assignment
~163	C=O (Carboxylic Acid)
~142	C-7a
~140	C-3
~135	C-6
~129	C-4
~122	C-3a
~113	C-7
~88	C-5

Infrared (IR) Spectroscopy

The expected IR absorption bands for the functional groups present in **5-Iodo-1H-indazole-3-carboxylic acid** are listed below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (from carboxylic acid)
~3200	Medium	N-H stretch
~1700	Strong	C=O stretch (from carboxylic acid)
1620 - 1450	Medium to Strong	C=C and C=N stretching (aromatic and indazole rings)
~1300	Medium	C-O stretch and O-H bend
Below 850	Medium to Strong	C-H out-of-plane bending and C-I stretch

Mass Spectrometry (MS)

The predicted fragmentation pattern for **5-Iodo-1H-indazole-3-carboxylic acid** under electron ionization (EI) is outlined below.

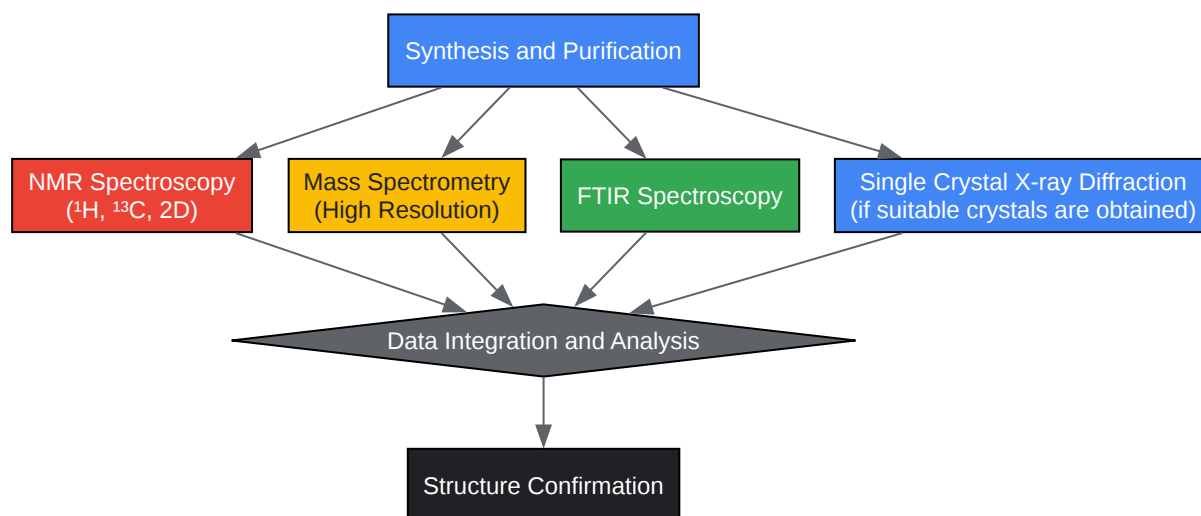
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Proposed Fragment Ion
288	[M] ⁺ (Molecular ion)
271	[M - OH] ⁺
243	[M - COOH] ⁺
116	[Indazole moiety] ⁺ (loss of I and COOH)

Experimental Protocols

The following sections detail generalized experimental methodologies for the structural characterization of a small molecule such as **5-Iodo-1H-indazole-3-carboxylic acid**.

General Workflow for Structural Characterization



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Caption: General experimental workflow for small molecule structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Iodo-1H-indazole-3-carboxylic acid** is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard parameters include 16-32 scans and a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to thousands of scans may be necessary with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

- **Data Acquisition:** The spectrum is recorded from 4000 to 400 cm^{-1} . A background spectrum is collected prior to the sample spectrum to subtract the contribution of atmospheric CO_2 and water. Typically, 16 to 32 scans are co-added to improve data quality.
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a solvent compatible with the ionization technique, such as methanol or acetonitrile.
- **Data Acquisition:** For accurate mass determination, High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is commonly used. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal for the molecular ion.
- **Data Analysis:** The exact mass of the molecular ion is used to confirm the elemental composition of the molecule. The fragmentation pattern, if observed, can provide additional structural information.

Single Crystal X-ray Diffraction

- **Crystal Growth:** Single crystals of sufficient quality for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- **Data Collection:** A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles. This technique provides the definitive three-dimensional structure of the molecule in the solid state. To date, no public crystal structure of **5-Iodo-1H-indazole-3-carboxylic acid** has been found.
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